molecular formula C9H8BrNO B1499871 5-Bromo-2-ethylbenzo[d]oxazole CAS No. 938458-80-1

5-Bromo-2-ethylbenzo[d]oxazole

Cat. No.: B1499871
CAS No.: 938458-80-1
M. Wt: 226.07 g/mol
InChI Key: FEFKLDDJMPFJHS-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylbenzo[d]oxazole is a chemical compound with the molecular formula C9H8BrNO . It is also known by its IUPAC name, 5-bromo-2-ethyl-1,3-benzoxazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring with a bromine atom at the 5th position and an ethyl group at the 2nd position . The InChI code for this compound is 1S/C9H8BrNO/c1-2-9-11-7-5-6 (10)3-4-8 (7)12-9/h3-5H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 226.07 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-ethylbenzo[d]oxazole and related compounds play a crucial role in the synthesis of various complex organic structures. For instance, they are used in the synthesis of fused pyridine and oxazole polycyclic systems, which are important in the development of new organic compounds (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989). Similarly, they are utilized in the preparation of 5-substituted oxazoles, which serve as synthons for creating oxazolyl-substituted heterocycles including oxazolylimidazoles, -thiazoles, and -oxazoles (Laurent & Romine, 2009).

Catalysis and Chemical Reactions

In catalysis, these compounds have been used in palladium-catalyzed arylations of azole compounds with aryl halides. This process has been instrumental in the development of methods for the efficient production of 5-arylazoles (Pivsa-Art, Satoh, Kawamura, Miura, & Nomura, 1998). Additionally, they are significant in solar photo-thermochemical syntheses, a greener approach for creating 4-bromo-2,5-substituted oxazoles from N-arylethylamides (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Antimicrobial Activity

Some compounds derived from this compound have shown potential in antimicrobial applications. For example, compounds containing oxazole and triazole heterocyclic rings demonstrated antimicrobial activities against various bacteria and the Leishmania major species (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Biological Activity

Oxazole compounds, including those related to this compound, have been found to bind with various enzymes and receptors, displaying a wide range of biological activities. These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects (Zhang, Zhao, & Zhou, 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Bromo-2-ethylbenzo[d]oxazole are not mentioned in the available resources, oxazole derivatives are a topic of active research due to their diverse biological activities . They are being studied for their potential applications in medicinal chemistry, including as potential pharmaceutical agents .

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFKLDDJMPFJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650750
Record name 5-Bromo-2-ethyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-80-1
Record name 5-Bromo-2-ethylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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